molecular formula C22H22ClFN4OS B2731505 N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1190010-45-7

N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2731505
CAS RN: 1190010-45-7
M. Wt: 444.95
InChI Key: DMJZYUIVUUKIKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22ClFN4OS and its molecular weight is 444.95. The purity is usually 95%.
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Scientific Research Applications

High-Affinity Ligands for ORL1 Receptor

Research on triazaspirodecanone derivatives, like those structurally related to the queried compound, has demonstrated their potential as high-affinity ligands for the ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit selectivity versus opioid receptors and behave as full agonists in biochemical assays, suggesting potential applications in developing new therapeutic agents targeting the ORL1 receptor system for pain management and neurological disorders (Röver et al., 2000).

Antiviral Activity

Spirothiazolidinone derivatives have been designed, synthesized, and evaluated for their antiviral activity. Notable examples include compounds exhibiting strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the potential of spirothiazolidinone scaffolds in generating new classes of antiviral molecules. This highlights a research path for the development of antiviral agents leveraging similar structural frameworks (Apaydın et al., 2020).

Anticancer Agents

Studies on thiazole derivatives have revealed their potential as anticancer agents. Synthesis of compounds and evaluation against various cancer cell lines indicate selective cytotoxicity, suggesting the applicability of similar chemical frameworks in anticancer drug discovery. This underscores the importance of structural features in modulating biological activity and the potential for designing new therapeutic agents (Evren et al., 2019).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4OS/c1-28-12-10-22(11-13-28)26-20(15-6-8-16(24)9-7-15)21(27-22)30-14-19(29)25-18-5-3-2-4-17(18)23/h2-9H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJZYUIVUUKIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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